molecular formula C30H22N2O4 B12021487 [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate

Cat. No.: B12021487
M. Wt: 474.5 g/mol
InChI Key: QNPVTURQJDOWET-ZCTHSVRISA-N
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Description

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes naphthalene and methoxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the naphthalene derivatives. The key steps include:

    Formation of Naphthalene Derivatives: The initial step involves the preparation of naphthalene-1-carbonylhydrazine and naphthalene-2-carbaldehyde.

    Condensation Reaction: These intermediates undergo a condensation reaction to form the hydrazone linkage.

    Esterification: The final step involves the esterification of the hydrazone with 4-methoxybenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride.

Major Products

    Oxidation: Products include naphthoquinones and other oxidized derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted naphthalene and benzoate derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it serves as a probe for studying enzyme interactions and as a potential therapeutic agent.

Medicine

The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate its biological activity. The naphthalene moieties facilitate its insertion into lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate lies in its combination of naphthalene and methoxybenzoate moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H22N2O4

Molecular Weight

474.5 g/mol

IUPAC Name

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C30H22N2O4/c1-35-23-16-13-22(14-17-23)30(34)36-28-18-15-21-8-3-5-11-25(21)27(28)19-31-32-29(33)26-12-6-9-20-7-2-4-10-24(20)26/h2-19H,1H3,(H,32,33)/b31-19+

InChI Key

QNPVTURQJDOWET-ZCTHSVRISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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